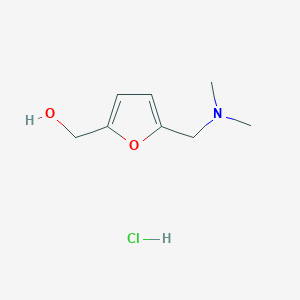
2,3-Difluoro-4-iodophenol
Overview
Description
2,3-Difluoro-4-iodophenol is an organic compound with the chemical formula C6H3F2IOH. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenol ring. This compound appears as white or yellow crystals and is soluble in organic solvents such as chloroform and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-iodophenol can be synthesized through a multi-step process:
Starting Material: The synthesis begins with iodophenol.
Fluorination: Iodophenol is reacted with fluorine gas to introduce the fluorine atoms, resulting in the formation of this compound.
Reaction Conditions: This reaction is typically carried out in a reactor under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in substitution reactions of aromatic compounds.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like chloroform or ethanol and controlled temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products:
Substitution Reactions: The major products depend on the nature of the substituent introduced. For example, halogenation can yield various halogenated phenols.
Oxidation and Reduction: Products include quinones and hydroquinones, depending on the reaction pathway.
Scientific Research Applications
2,3-Difluoro-4-iodophenol has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Mechanism of Action
The reactivity of 2,3-difluoro-4-iodophenol is influenced by the electron-withdrawing nature of the fluorine atoms. This effect enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The iodine atom also plays a role in directing the reactivity of the phenol ring.
Molecular Targets and Pathways:
Electrophilic Substitution: The compound’s structure facilitates electrophilic substitution reactions, where the fluorine atoms stabilize the transition state.
Enzyme Interactions: In biological systems, the compound can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
2,4-Difluorophenol: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenol: Contains an iodine atom but lacks the fluorine atoms, leading to variations in chemical behavior.
2,3-Difluorophenol:
Uniqueness: 2,3-Difluoro-4-iodophenol’s combination of fluorine and iodine atoms on the phenol ring makes it unique. This combination enhances its reactivity and allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
2,3-difluoro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVMKIJWFFXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617653 | |
| Record name | 2,3-Difluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-40-0 | |
| Record name | 2,3-Difluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)


